Superior Broad-Spectrum Antimicrobial Potency Against Gram-Negative P. aeruginosa Relative to 2,4-Difluoro Regioisomer and Parent Phenyl Analog
In a direct comparative study of 22 2-arylbenzothiazoles, 2-(3,4-difluorophenyl)benzothiazole (3n) exhibited a zone of inhibition of 34.6 mm and an MIC of 3.125 µg/mL against P. aeruginosa MTCC 741. By contrast, the 2,4-difluoro isomer (3l) showed no measurable inhibition (zone ≤10 mm; MIC not tested/not active), and the parent 2-phenylbenzothiazole (3a) showed only 17.6 mm with an MIC of 50 µg/mL . This represents a greater than 3-fold zone diameter increase versus 3a and at least a 16-fold MIC improvement over any active comparator in the series.
| Evidence Dimension | Antimicrobial activity against P. aeruginosa (zone of inhibition, mm; MIC, µg/mL) |
|---|---|
| Target Compound Data | Zone = 34.6 mm; MIC = 3.125 µg/mL |
| Comparator Or Baseline | 2-(2,4-Difluorophenyl)benzothiazole (3l): Zone ≤10 mm (inactive); MIC not active. 2-Phenylbenzothiazole (3a): Zone = 17.6 mm; MIC = 50 µg/mL |
| Quantified Difference | 3n vs 3a: 1.97× larger zone; 16× lower MIC. 3n vs 3l: >3.5× zone diameter advantage; 3l inactive. |
| Conditions | Agar well diffusion method; Mueller-Hinton agar; compounds tested at 12.5–200 µg/mL; P. aeruginosa MTCC 741; ciprofloxacin positive control (zone 19.3 mm, MIC 12.5 µg/mL) |
Why This Matters
For procurement decisions targeting Gram-negative anti-infective discovery, the 3,4-difluoro substitution pattern uniquely confers activity against P. aeruginosa where the 2,4-difluoro isomer is completely inactive, directly impacting hit-to-lead selection.
